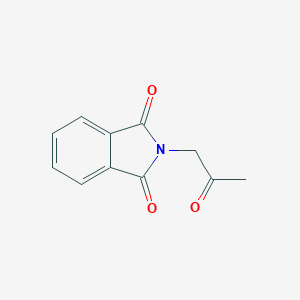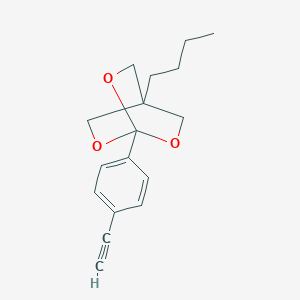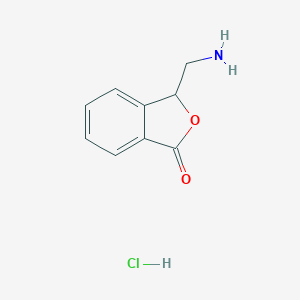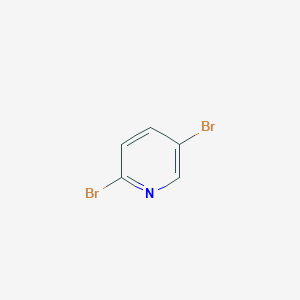
3-Chloro-1,2-benzisothiazole
概要
説明
3-Chloro-1,2-benzisothiazole is a chemical compound with the molecular formula C7H4ClNS. It is characterized by the presence of chlorine and benzisothiazole functional groups. This compound is known for its diverse applications in various industries, including pharmaceuticals, agrochemicals, and dyes. It is a pale yellow solid that exhibits antimicrobial and antifungal properties, making it valuable in the formulation of biocides and preservatives .
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-1,2-benzisothiazole can be synthesized from 1,2-benzisothiazol-3(2H)-one. One method involves the reaction of 1,2-benzisothiazol-3(2H)-one with phosphorus oxychloride or phosgene under specific conditions. Another method uses bi(trichloromethyl) carbonate as a reagent in the presence of an organic amine catalyst at temperatures ranging from 50 to 150°C .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and purification to obtain the final product .
化学反応の分析
Types of Reactions: 3-Chloro-1,2-benzisothiazole undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. It reacts with nucleophiles to give products that arise from the fission of the thiazole ring. For example, sodium cyanide in aqueous acetone produces a mixture of o-cyanophenyl thiocyanate, bis-(o-cyanophenyl) disulphide, and 2-acetyl-3-aminobenzo[b]thiophen .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, copper(I) cyanide, n-butyl-lithium, ethanolic sodium thiophenoxide.
Oxidation and Reduction: Specific conditions and reagents depend on the desired products and reaction pathways.
Major Products Formed:
Nucleophilic Substitution: o-cyanophenyl thiocyanate, bis-(o-cyanophenyl) disulphide, 2-acetyl-3-aminobenzo[b]thiophen.
Other Reactions: 3-ethoxy-1,2-benzisothiazole when treated with ethanolic sodium ethoxide.
科学的研究の応用
3-Chloro-1,2-benzisothiazole is widely used in scientific research due to its versatile properties. Some of its applications include:
作用機序
The mechanism of action of 3-Chloro-1,2-benzisothiazole involves nucleophilic attack at either the sulfur or chlorine atoms. This leads to the fission of the thiazole ring and the formation of various products depending on the nucleophile and reaction conditions. The compound’s antimicrobial and antifungal properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
類似化合物との比較
3-Chloro-1,2-benzisothiazole can be compared with other benzisothiazole derivatives, such as:
1,2-Benzisothiazol-3(2H)-one: Used as a precursor in the synthesis of this compound.
2-Methyl-4-isothiazolin-3-one: Known for its antimicrobial properties and used in similar applications.
3-(1-Piperazinyl)-1,2-benzisothiazole: Another derivative with applications in pharmaceuticals.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable in various fields of research and industry.
特性
IUPAC Name |
3-chloro-1,2-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVKLRBQLRWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344599 | |
| Record name | 3-Chloro-1,2-benzisothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7716-66-7 | |
| Record name | 3-Chloro-1,2-benzisothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7716-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1,2-benzisothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














